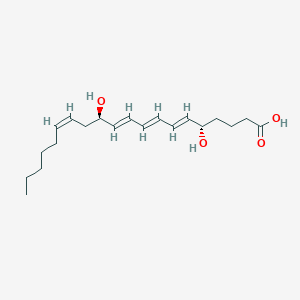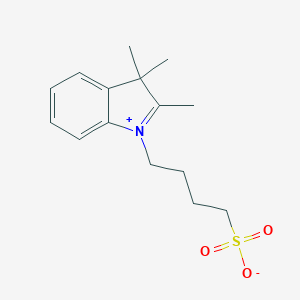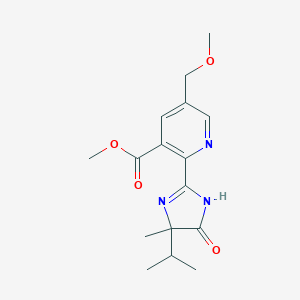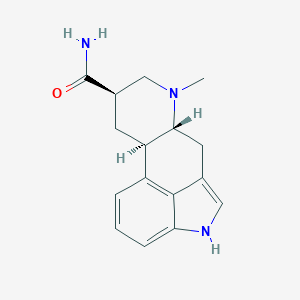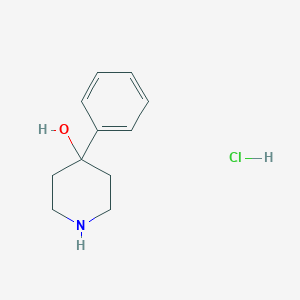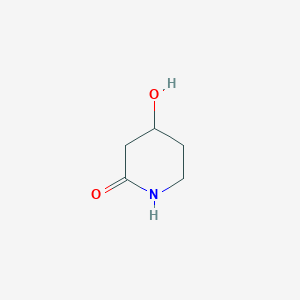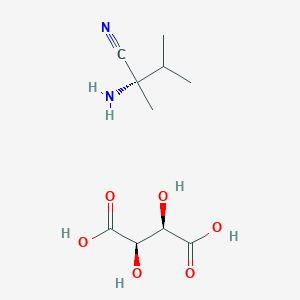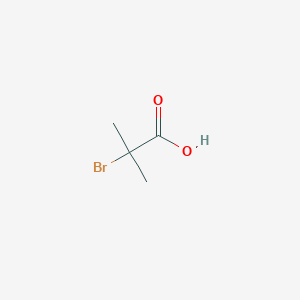![molecular formula C12H18O5 B032363 Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate CAS No. 793695-59-7](/img/structure/B32363.png)
Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate is a compound that is part of a class of chemicals known for their complex molecular structures. These structures often contain multiple stereogenic centers, which make them interesting subjects for synthesis and structural analysis due to their potential applications in various fields of chemistry and materials science.
Synthesis Analysis
The synthesis of compounds like ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate involves multiple steps, including the formation of cycloalkane rings and the introduction of functional groups through reactions such as oxidative scission or reductive aldol reactions. These processes are crucial for achieving the desired stereochemistry and functionalization of the molecule (Graziano et al., 1996).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of dioxatricyclo[...]nonane frameworks, which are critical for the compound's chemical properties. Crystal structure analysis can reveal the precise arrangement of atoms and the stereochemistry of the molecule, providing insights into its reactivity and interaction with other molecules (Rajnikant et al., 2011).
Chemical Reactions and Properties
Compounds like ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate undergo various chemical reactions, including haloetherification, hydroxycyclization, and oxidation. These reactions are significant for modifying the compound's structure for specific applications and studying its reactivity patterns (Montaña et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including their crystallization behavior, melting points, and solubility, are influenced by their molecular structure. The arrangement of atoms and functional groups within the molecule can affect its phase behavior and interactions with solvents, which are important for its application in material science and pharmaceuticals (Kaur et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and ability to undergo certain reactions, are determined by the compound's molecular structure and functional groups. Understanding these properties is crucial for tailoring the compound for specific uses, such as in the synthesis of more complex molecules or as intermediates in pharmaceutical manufacturing (Graziano et al., 1999).
Wissenschaftliche Forschungsanwendungen
Chemical Recycling and Biomass Conversion
Research into the chemical recycling of polymeric materials and the conversion of biomass into valuable chemicals is highly relevant. For example, studies on the hydrolysis and glycolysis of poly(ethylene terephthalate) (PET) focus on recovering monomers for repolymerization or creating value-added materials (Karayannidis & Achilias, 2007). This highlights the potential of chemical recycling in sustainability efforts and the transformation of waste into useful products.
Ethylene and Plant Growth Regulation
In the agricultural sector, the manipulation of ethylene, a plant hormone, plays a crucial role in controlling the ripening and senescence of fruits and vegetables. Research on 1-methylcyclopropene (1-MCP), an ethylene action inhibitor, has shown significant potential in extending the postharvest life of various climacteric and non-climacteric fruit crops by inhibiting ethylene's effects (Li et al., 2016). This application is critical for reducing postharvest losses and improving the storage, shelf life, and transport of agricultural produce.
Environmental and Health Impacts of Chemicals
The study of ethyl carbamate (urethane) and its toxicological profile offers insights into the environmental and health impacts of chemical compounds. Ethyl carbamate has been found to be carcinogenic in various species, highlighting the importance of understanding the potential risks associated with chemical exposure and the need for stringent regulatory oversight (Field & Lang, 1988).
Advanced Materials and Chemical Synthesis
Research on novel materials, such as those for electrochemical surface finishing and energy storage, involves exploring the properties and applications of haloaluminate ionic liquids. These studies pave the way for developing new technologies and materials with enhanced performance for industrial applications (Tsuda, Stafford, & Hussey, 2017).
Eigenschaften
IUPAC Name |
ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-4-15-10(14)12-5-6(12)7(13)8-9(12)17-11(2,3)16-8/h6-9,13H,4-5H2,1-3H3/t6-,7+,8+,9+,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJHJYQWYJORMZ-FJVRFIPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1C(C3C2OC(O3)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]12C[C@@H]1[C@@H]([C@H]3[C@@H]2OC(O3)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

